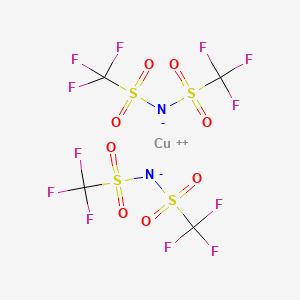

Copper(II) Bis(trifluoromethanesulfonyl)imide

Overview

Description

Copper(II) Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C4CuF12N2O8S4 . It is a solid substance that appears as a white to green to blue powder or crystal . The compound is also known by other names such as Bis(trifluoromethanesulfonyl)imide Copper(II) Salt and Copper(II) Triflimide .

Synthesis Analysis

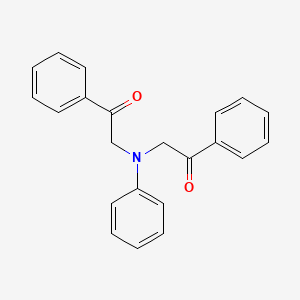

The synthesis of this compound has been demonstrated in various studies . For instance, it has been used as a Lewis acid catalyst in Diels-Alder reactions of cyclopentadiene with methyl vinyl ketone .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/2C2F6NO4S2.Cu/c23-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2-1;+2 . The compound has a molecular weight of 623.8 g/mol .Chemical Reactions Analysis

This compound has been used as a catalyst in various chemical reactions . For example, it has shown a remarkable catalytic effect in the Diels-Alder reactions of cyclopentadiene with methyl vinyl ketone .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius and should be stored under inert gas . The compound is air sensitive and should be handled accordingly .Scientific Research Applications

Metal Extraction and Solubilization

- Copper(II) Bis(trifluoromethanesulfonyl)imide, through its derivative ionic liquids, can be used for the extraction of copper(II) ions from aqueous solutions without needing a complexing agent or pH control. This process involves forming a labile complex system that can be recovered by washing with a strong acid (Reyna-González et al., 2012).

- The compound also demonstrates the ability to dissolve large quantities of metal oxides, showcasing its potential in solubilizing various metal oxides including copper(II) oxide, which can be stripped from the ionic liquid by treatment with an acidic aqueous solution (Nockemann et al., 2006).

Sensor Development

- In the realm of sensor technology, this compound has been utilized in the development of a copper(II) ion-selective electrode. This application is vital in determining copper(II) ion concentration in food samples, with results comparable to more traditional methods like graphite furnace atomic absorption spectrometry (Fan et al., 2017).

Electrodeposition

- The compound finds application in the electrodeposition of metals. For instance, it has been used in the electrosynthesis of Cu, Zn, and Cu-Zn deposits from room-temperature ionic liquids. This has implications in various industries where such alloys are used (Rousse et al., 2013).

- It is also effective in the electrodeposition of copper thin films, particularly useful in electrical contacts for printed circuit boards due to copper's high electrical conductivity (Liu et al., 2014).

Catalysis

- This compound acts as a novel Lewis acid catalyst in Diels-Alder reactions, which are fundamental in organic synthesis. The copper salt Cu(NTf2)2 shows significant catalytic effect in these reactions (Nie et al., 1997).

Energy Storage and Batteries

- In the field of energy storage, this compound is relevant for stabilizing the electrochemical behavior of copper in ionic liquid media. This property is vital in developing advanced electroplating media for various metals, impacting the battery and supercapacitor industries (Murase et al., 2001).

Safety and Hazards

Copper(II) Bis(trifluoromethanesulfonyl)imide is classified as dangerous and can cause severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name |

copper;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Cu/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQENANCFJGYGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CuF12N2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162715-14-2 | |

| Record name | Copper(II) Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

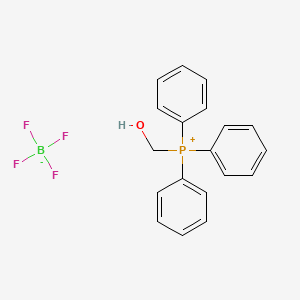

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-methylsulfanyl-7-oxo-4H-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B1642491.png)

![(2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid](/img/structure/B1642506.png)

![1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1642512.png)

![1-[4-(Difluoromethoxy)phenyl]-2-phenylethanone](/img/structure/B1642520.png)